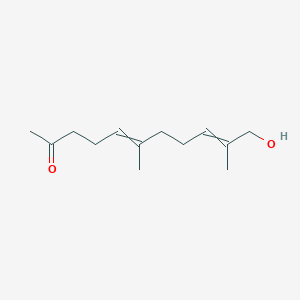
11-Hydroxy-6,10-dimethylundeca-5,9-dien-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Hydroxy-6,10-dimethylundeca-5,9-dien-2-one is an organic compound with the molecular formula C13H22O. It is also known by other names such as 6,10-Dimethyl-5,9-undecadien-2-one and Geranyl acetone . This compound is a colorless to slightly yellow liquid with a fresh floral but penetrating sweet-rosey aroma .
Méthodes De Préparation
The synthesis of 11-Hydroxy-6,10-dimethylundeca-5,9-dien-2-one can be achieved through the reaction of linalool and ethyl acetoacetate with an alkaline catalyst, followed by rearrangement and decarboxylation . This method is commonly used in industrial production due to its efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
11-Hydroxy-6,10-dimethylundeca-5,9-dien-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized by carotenoid oxygenase, leading to the formation of different products.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo substitution reactions with various reagents, leading to the formation of new compounds.
Common reagents used in these reactions include oxidizing agents like oxygen and reducing agents like hydrogen. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
11-Hydroxy-6,10-dimethylundeca-5,9-dien-2-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with various enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 11-Hydroxy-6,10-dimethylundeca-5,9-dien-2-one involves its interaction with specific molecular targets and pathways. For example, it can be oxidized by carotenoid oxygenase, leading to the formation of different products . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
11-Hydroxy-6,10-dimethylundeca-5,9-dien-2-one is similar to other compounds such as:
6,10-Dimethyl-5,9-undecadien-2-one:
Dihydropseudoionone: Another related compound with similar chemical properties.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which make it valuable for various applications in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
93525-18-9 |
|---|---|
Formule moléculaire |
C13H22O2 |
Poids moléculaire |
210.31 g/mol |
Nom IUPAC |
11-hydroxy-6,10-dimethylundeca-5,9-dien-2-one |
InChI |
InChI=1S/C13H22O2/c1-11(7-5-9-13(3)15)6-4-8-12(2)10-14/h7-8,14H,4-6,9-10H2,1-3H3 |
Clé InChI |
BCFQXICYGQDFFM-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC(=O)C)CCC=C(C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


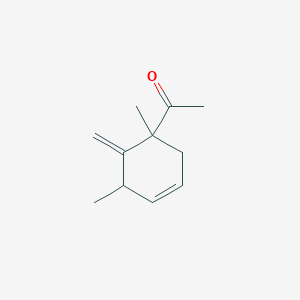
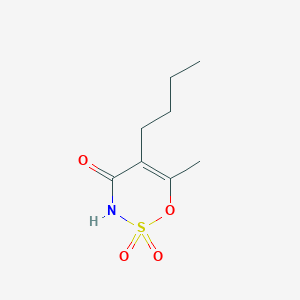
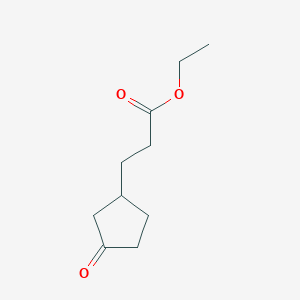
![4,8-Diamino-3,7-bis[4-(hexyloxy)phenoxy]naphthalene-1,5-dione](/img/structure/B14368498.png)
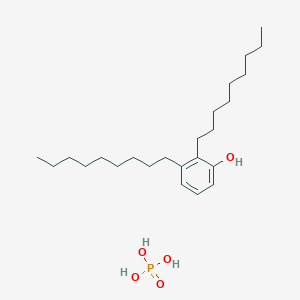
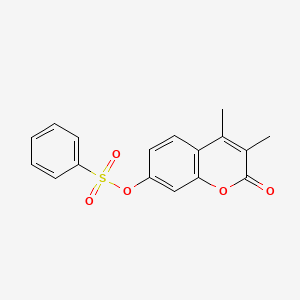
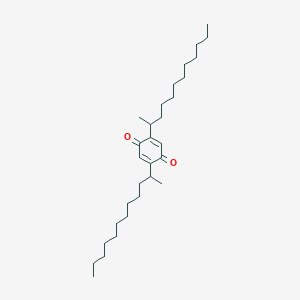
![Undecanoicacid, 11-[(2-iodoacetyl)amino]-](/img/structure/B14368530.png)
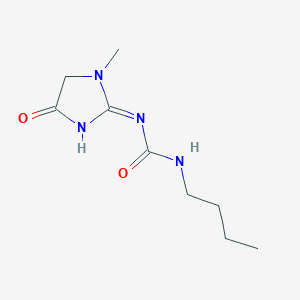
![5-[2-(4-Chlorophenyl)acetamido]pentanoic acid](/img/structure/B14368538.png)
![N-(4-Cyanophenyl)-3-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14368543.png)
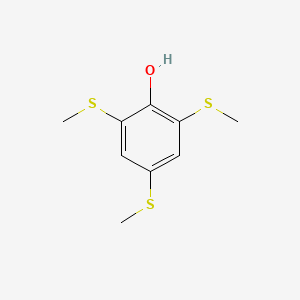
![6-Acetyl-9-(diethylamino)-5H-benzo[a]phenoxazine-3,5(12H)-dione](/img/structure/B14368570.png)
![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl dodecanoate](/img/structure/B14368573.png)
